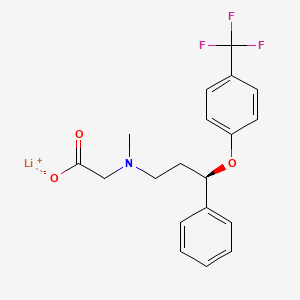

Org 24598 lithium salt

概要

説明

Org 24598 lithium salt is a selective inhibitor of the glial glycine transporter (GlyT1). It has pIC 50 values of 6.9, <4, and <3 for GlyT1, GABA transporter, and Glyt2 respectively . The chemical name is N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt .

Molecular Structure Analysis

The empirical formula of Org 24598 lithium salt is C19H19F3LiNO3, and its molecular weight is 373.30 . The SMILES string representation is [Li+].CN(CCC@@HC(F)(F)F)c2ccccc2)CC([O-])=O .Physical And Chemical Properties Analysis

Org 24598 lithium salt is a solid substance that is white to off-white in color. It is soluble in water (>2 mg/mL) and should be stored at 2-8°C .科学的研究の応用

Advanced Lithium Batteries

Org 24598 lithium salt, along with other lithium salts, plays a critical role in the development of advanced lithium batteries, including lithium-metal (Li-metal), lithium-oxygen (Li-O2), and lithium-sulfur (Li-S) batteries. These next-generation batteries, which are re-evaluating the use of lithium salts due to their different electrochemical and chemical reactions, could significantly benefit from Org 24598 lithium salt's properties such as temperature range, passivation, and conductivity (Younesi et al., 2015).

Lithium Metal Anode Improvement

Org 24598 lithium salt is involved in research focused on improving the performance of lithium metal anodes in rechargeable batteries. Studies indicate that lithium salts, when used in highly concentrated electrolytes, can enable high-rate cycling of lithium metal anodes at high Coulombic efficiency without dendrite growth, which is a significant advancement for battery technology (Qian et al., 2015).

Ionic Conductivity in Room Temperature Ionic Liquids

In the realm of ionic conductivity, Org 24598 lithium salt has been studied for its solubility, ionic conductivity, and viscosity in room temperature ionic liquids. This research is crucial for understanding the solubility of lithium salts in various ionic liquids, which is vital for the development of more efficient battery electrolytes (Rosol et al., 2009).

Ionically Conducting Materials

The use of hydrated lithium salts, including Org 24598 lithium salt, is being explored in the creation of ionically conducting materials. These materials are significant for membrane and electrode technologies in batteries. The ability of lithium salts to form lyotropic liquid crystalline mesophases offers potential applications in ion-conducting membranes and the synthesis of lithium-containing nanoporous materials (Barim et al., 2014).

Electrolyte Separators for Thermal Batteries

Research on Org 24598 lithium salt alsoincludes its application in electrolyte separators for thermal batteries. Lithium salts are crucial for the electrolyte of thermal batteries, which are used for electricity storage. Studies focus on the reaction behavior of lithium salts with support materials at high temperatures, improving the mechanical strength and efficiency of electrolyte pellets in thermal batteries (Cho et al., 2009).

Biological Studies

In the field of biology, Org 24598 lithium salt has been studied for its impact on various organisms. For example, research has investigated the effect of lithium salts on the viability of yeast cells, focusing on their influence on protein aggregate formation, cell volume, and molecular crowding. This research helps understand the broader implications of lithium salts on cellular and molecular biology (Reith et al., 2022).

Nanoparticle Composite Electrolytes

The development of high lithium transference number electrolytes for lithium-ion and lithium metal rechargeable battery technologies is another area where Org 24598 lithium salt is significant. Research in this area focuses on creating nanoparticle salts that provide high lithium transference, crucial for improving battery lifetime, charging rates, and energy density (Schaefer et al., 2013).

Safety And Hazards

According to the safety data sheet, Org 24598 lithium salt is not classified as a hazardous substance or mixture. In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed .

将来の方向性

特性

IUPAC Name |

lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQXVSNARQMSDL-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585244 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Org 24598 lithium salt | |

CAS RN |

722456-08-8 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

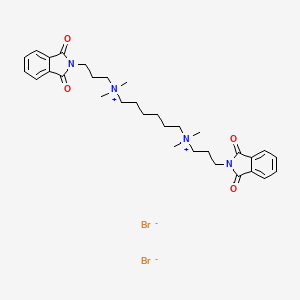

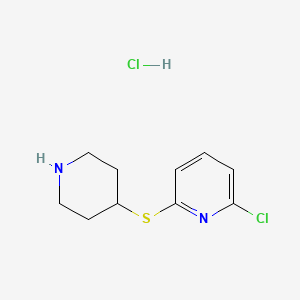

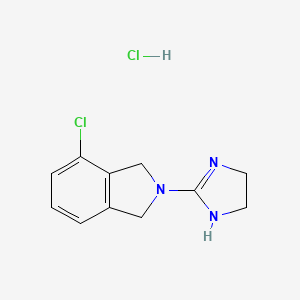

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)